![molecular formula C14H11N3O B3059138 2-(6-Methoxypyridazin-3-yl)quinoline CAS No. 946155-88-0](/img/structure/B3059138.png)
2-(6-Methoxypyridazin-3-yl)quinoline
Vue d'ensemble
Description
2-(6-Methoxypyridazin-3-yl)quinoline (2-MPQ) is a heterocyclic organic compound that belongs to the quinoline family. It is a colorless, crystalline solid with a molecular weight of 220.30 g/mol. 2-MPQ has attracted considerable attention due to its potential applications in the fields of medicinal chemistry and biochemistry. In particular, its synthesized derivatives have been studied for their antimicrobial, antiviral, and anti-cancer activities.
Applications De Recherche Scientifique
Synthesis and Ligand Development
- 8-Hydroxy(methoxy)-substituted 2-[6-(1-methylindol-3-yl)pyridin-2-yl]quinoline ligands were synthesized using SNH/aza-Diels–Alder reactions. This synthesis demonstrates the versatility of quinoline derivatives in creating complex molecular structures (Savchuk et al., 2021).
Antitumor Potential
- Quinoline derivatives have been explored as potential antitumor agents. For instance, benzoxazino- and naphthoxazinoquinoline derivatives have been synthesized and evaluated for their potential in cancer treatment (Nasr et al., 1974).
Receptor Antagonists
- Quinoline derivatives have been found effective as alpha(2C)-adrenoceptor antagonists, indicating their potential in targeting specific receptor subtypes (Höglund et al., 2006).
Cytotoxic Potential and Cancer Drug Development
- The cytotoxic potential of quinoline–indole–oxadiazole hybrids against breast adenocarcinoma has been investigated, highlighting their relevance in cancer drug development (Kamath et al., 2016).
Kinase Inhibition
- Novel 3-quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing their application in targeted cancer therapies (Degorce et al., 2016).
Leukotriene Synthesis Inhibition
- Certain quinoline derivatives have been developed as inhibitors of leukotriene synthesis, indicating their potential in treating asthma and other inflammatory conditions (Hutchinson et al., 2009).
Antitubercular Agents
- Quinoline derivatives containing amino carbinols have been explored for their potential as anti-tubercular agents (Karkara et al., 2020).
Antimicrobial Agents
- Novel pyrazolo[3,4-d]pyrimidine derivatives of quinoline have been synthesized and evaluated for their antimicrobial properties (Holla et al., 2006).
PDGF Receptor Tyrosine Kinase Inhibition
- 3-Substituted quinoline derivatives have been tested for inhibition of platelet derived growth factor receptor tyrosine kinase (PDGF-RTK) activity (Maguire et al., 1994).
Orientations Futures
Propriétés
IUPAC Name |
2-(6-methoxypyridazin-3-yl)quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-18-14-9-8-13(16-17-14)12-7-6-10-4-2-3-5-11(10)15-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVMURXGHCOGEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587754 | |
Record name | 2-(6-Methoxypyridazin-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
946155-88-0 | |
Record name | 2-(6-Methoxypyridazin-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.